
Isocyanate de 2,4,5-trichlorophényle
Vue d'ensemble
Description
2,4,5-Trichlorophenyl isocyanate is a chemical compound with the linear formula Cl3C6H2NCO . It has a molecular weight of 222.46 .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichlorophenyl isocyanate is represented by the formula Cl3C6H2NCO . This indicates that the molecule is composed of one nitrogen atom, one carbon atom, one oxygen atom, two hydrogen atoms, and three chlorine atoms arranged around a six-carbon phenyl ring.Physical And Chemical Properties Analysis
2,4,5-Trichlorophenyl isocyanate is a solid at room temperature with a melting point of 55-61 °C . It has a molecular weight of 222.46 .Applications De Recherche Scientifique
Activité anti-inflammatoire et inhibition de l'uréase
Une bibliothèque de dérivés de la thiosemicarbazide de l'isoniazide a été synthétisée et évaluée pour ses activités anti-inflammatoires et d'inhibition de l'uréase à l'aide de bioessais in vitro .
Synthèse de nouveaux dérivés
Parmi les dérivés de la thiosemicarbazide synthétisés, les composés 9, 10, 12, 21 et 26 ont été identifiés comme de nouveaux dérivés avec des applications potentielles .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that isocyanates in general can react with various biological molecules, including proteins and dna . This suggests that the compound could potentially interact with a wide range of targets within the body.
Mode of Action
Isocyanates are known to be reactive compounds that can form covalent bonds with nucleophilic groups in biological molecules, such as the amino groups in proteins . This can lead to changes in the structure and function of these molecules, potentially disrupting normal cellular processes.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed throughout the body following exposure .
Result of Action
Exposure to isocyanates can cause a range of health effects, including respiratory irritation and skin and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trichlorophenyl isocyanate. For example, the compound’s reactivity may be influenced by factors such as temperature and pH . Additionally, the compound’s effects may be influenced by individual factors, such as the extent of exposure and individual susceptibility .
Analyse Biochimique
Biochemical Properties
2,4,5-Trichlorophenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethane and carbamate derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea linkages. This interaction can modify the structure and function of proteins, potentially affecting their enzymatic activity and stability .
Cellular Effects
The effects of 2,4,5-Trichlorophenyl isocyanate on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Exposure to 2,4,5-Trichlorophenyl isocyanate has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,4,5-Trichlorophenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites. For example, it can react with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition. This modification can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trichlorophenyl isocyanate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to 2,4,5-Trichlorophenyl isocyanate can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,4,5-Trichlorophenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, it can be toxic, leading to severe oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects .
Metabolic Pathways
2,4,5-Trichlorophenyl isocyanate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative damage and affecting metabolic flux. The compound can also influence metabolite levels by inhibiting key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2,4,5-Trichlorophenyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of 2,4,5-Trichlorophenyl isocyanate is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function .
Propriétés
IUPAC Name |
1,2,4-trichloro-5-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUIJJYNVCVETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407993 | |
| Record name | 2,4,5-Trichlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26328-35-8 | |
| Record name | 2,4,5-Trichlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-trichloro-5-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)


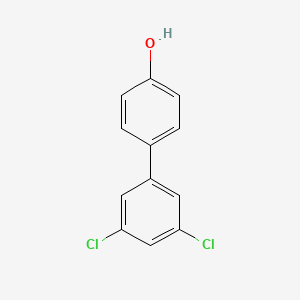
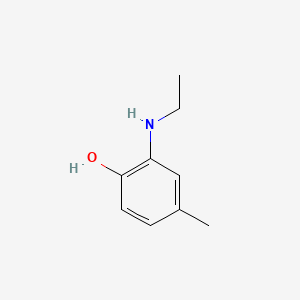
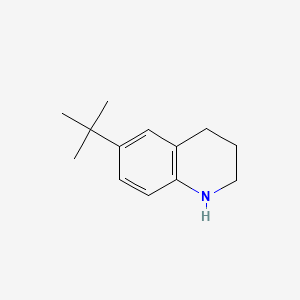

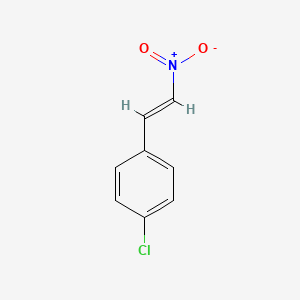
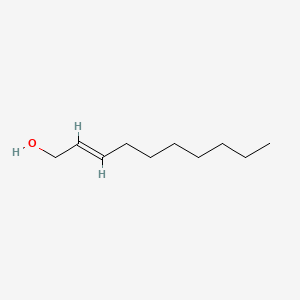
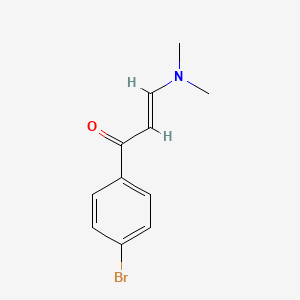


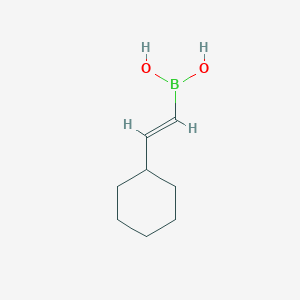
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)